molecular formula C4H13ClN2 B142824 tert-Butylhydrazine hydrochloride CAS No. 7400-27-3

tert-Butylhydrazine hydrochloride

Cat. No. B142824
CAS RN: 7400-27-3
M. Wt: 124.61 g/mol
InChI Key: DDPWVABNMBRBFI-UHFFFAOYSA-N
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Description

tert-Butylhydrazine hydrochloride is not directly mentioned in the provided papers, but the research focuses on various derivatives of N-tert-butyl-N,N'-diacylhydrazines and related compounds. These derivatives are primarily investigated for their insecticidal activities and potential as environmental benign pest regulators. The studies involve the synthesis of novel compounds with tert-butyl groups and their evaluation against various pests .

Synthesis Analysis

The synthesis of N-tert-butyl-N,N'-diacylhydrazine derivatives is a common theme across several papers. These compounds are synthesized using different methods, including palladium-catalyzed cross-coupling reactions , and are confirmed using techniques such as proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) . Novel synthesis methods are also reported for N-tert-butyl-N-substituted benzoylhydrazines, which are then used to create a variety of derivatives with potential insecticidal and anticancer activities .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques. For instance, the crystal structure of a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was determined and found to crystallize in an orthorhombic space group with specific inter- and intramolecular hydrogen bond interactions stabilizing the structure . Another study reported the crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride, which displays a twisted boat con

Scientific Research Applications

Pyrazole Protection

Tert-Butylhydrazine hydrochloride is utilized in the preparation of pyrazole derivatives. Pollock and Cole (2014) highlighted its use in a single-step preparation method for 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. This process emphasizes safety and efficient waste disposal in organic syntheses (Pollock & Cole, 2014).

Synthesis of Tebufenozide

Jiang Guo-fang (2007) reported the synthesis of N-(4-Ethylbenzoy1)-N'-t-butylhydrazine from tert-butyl hydrazine hydrochloride, leading to the production of tebufenozide, a pesticide. The process achieved a high yield and purity, emphasizing the chemical's role in fine chemical intermediates (Jiang Guo-fang, 2007).

Insecticidal Activity of Derivatives

Wang et al. (2011) explored the insecticidal activities of N-tert-butyl-N,N'-diacylhydrazine derivatives, with tert-Butylhydrazine hydrochloride playing a crucial role. These derivatives showed promising results against certain pests, contributing to novel pesticide development (Wang et al., 2011).

Comparative Study in Synthesis

Martins et al. (2012) conducted a study for synthesizing 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, using tert-butylhydrazine hydrochloride. This study provided insights into the regioselectivity and reaction media for synthesis, contributing to organic chemistry research (Martins et al., 2012).

Synthesis of Novel Insect Growth Regulators

Zhao et al. (2007) synthesized novel N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines as insect growth regulators. These compounds, derived from tert-butylhydrazine hydrochloride, exhibited strong insecticidal properties, marking an advancement in agricultural chemistry (Zhao et al., 2007).

Improved Synthesis of Fenpyroximate

Wei Yun-ting (2007) reported on an improved synthesis method for fenpyroximate using tert-butyl p-chloromethylbenzoate and methylhydrazine water solution, which includes tert-butylhydrazine hydrochloride as a starting material. This method addresses environmental concerns and enhances safety in the manufacturing process (Wei Yun-ting, 2007).

Safety And Hazards

Tert-Butylhydrazine hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is recommended to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butylhydrazine;hydrochloride
Source PubChem
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InChI

InChI=1S/C4H12N2.ClH/c1-4(2,3)6-5;/h6H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DDPWVABNMBRBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1064661
Record name Hydrazine, (1,1-dimethylethyl)-, monohydrochloride
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Molecular Weight

124.61 g/mol
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Physical Description

Hygroscopic crystalline powder; [Alfa Aesar MSDS]
Record name tert-Butylhydrazine hydrochloride
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Product Name

tert-Butylhydrazine hydrochloride

CAS RN

7400-27-3
Record name Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1)
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Record name Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1)
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Record name tert-Butylhydrazine hydrochloride
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Record name Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1)
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Record name tert-butylhydrazine monohydrochloride
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Record name tert-Butylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
Q Wang, R Huang - … Chemistry: An International Journal of Main …, 2003 - Wiley Online Library
… Phenyl chloroformate was treated with tertbutylhydrazine hydrochloride to obtain N-tert-butyl… chlorobenzoyl chloride were condensed with tert-butylhydrazine hydrochloride to give N -tert…
Number of citations: 1 onlinelibrary.wiley.com
CP Frizzo, MRB Marzari, L Buriol, DN Moreira… - Catalysis …, 2009 - Elsevier
… ketone 1a with tert-butylhydrazine hydrochloride 2 by evaluating ionic liquid … tert-butylhydrazine hydrochloride, resulting in an increased dissociation of tert-butylhydrazine hydrochloride …
Number of citations: 27 www.sciencedirect.com
Q Wang, R Huang - Synthetic communications, 2004 - Taylor & Francis
… Benzyl chloroformate was condensed with tert-butylhydrazine hydrochloride to give N-tert-butyl-N′-benzyloxycarbonylhydrazine (1), and subsequent acylation with substituted benzoyl …
Number of citations: 7 www.tandfonline.com
QM Wang, JR Cheng, RQ Huang - Applied organometallic …, 2002 - Wiley Online Library
… To a mechanically stirred suspension of tert-butylhydrazine hydrochloride (11.50 g, 0.092 mol) in toluene (100 ml) was added dropwise a solution of 10% aqueous sodium hydroxide (…
Number of citations: 2 onlinelibrary.wiley.com
Y Fukumoto, Y Tamura, Y Iyori… - The Journal of Organic …, 2016 - ACS Publications
… tert-Butylhydrazine was obtained by treatment of tert-butylhydrazine hydrochloride with powdered KOH and subsequent double distillation of the resulting liquid, the last of which was …
Number of citations: 16 pubs.acs.org
XJ Zou, GY Jin - 2003 - nopr.niscpr.res.in
… tert-Butylhydrazine hydrochloride (0.63 g, 0.005 mole) and sodium hydroxide ( I mL, 20%) in dichloromethane (8 mL) was added to the mixture. The mixture was stirred at room …
Number of citations: 12 nopr.niscpr.res.in
HE Baumgarten, PYN Chen, HW Taylor… - The Journal of Organic …, 1976 - ACS Publications
Alkylhydrazines and IV-Acyl-IV-alkyl-and Ar-Acyl-A7-arylhydrazines J. Org. Chem., Vol. 41, No. 24, 1976 3805 scans) reflections having 20MoK5< 55 and/> 3 (/)] In cycles of em-pirically …
Number of citations: 35 pubs.acs.org
VA Kobelevskaya, LI Larina, AV Popov… - Russian Journal of …, 2015 - Springer
… Reactions of these ketones with tert-butylhydrazine hydrochloride in alcohol in the presence of equimolar quantity of alkali resulted regioselectively in 1-t-Bu-5-CF3-isomers [35]. …
Number of citations: 6 link.springer.com
VS Koltunov, VG Pastushchak, GV Koltunov - Radiochemistry, 2006 - Springer
The rate of Pu(IV) reduction with tert-butylhydrazine in an HNO 3 solution is described by the equation-d[Pu(IV)]/dt = k[Pu(IV)] 2 [(CH 3 ) 3 CN 2 H 4 + ]/[H + ], where k = 69.4 ⊥ 3.0 l mol −…
Number of citations: 4 link.springer.com
Q Wang, R Huang - Tetrahedron Letters, 2001 - Elsevier
… Benzyl chloroformate (2) was condensed with tert-butylhydrazine hydrochloride to give N-tert-butyl-N′-benzyloxycarbonylhydrazine (3), 5 and subsequent acylation with substituted …
Number of citations: 15 www.sciencedirect.com

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